

Application Notes: OG 488, SE for Immunofluorescence (IF) Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B15554820

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488, succinimidyl ester (**OG 488, SE**) is a high-performance, amine-reactive fluorescent dye ideal for creating brightly fluorescent and photostable bioconjugates. Its spectral characteristics, including strong absorption and high quantum yield, make it a superior choice for immunofluorescence (IF) applications. This document provides detailed application notes and protocols for utilizing **OG 488, SE** in IF experiments, enabling precise visualization of cellular targets.

A key advantage of OG 488 is its lower pKa (around 4.7) compared to fluorescein (FITC, pKa ≈ 6.4), making its fluorescence intensity much less sensitive to the physiological pH range of living cells.^{[1][2][3][4]} This property, combined with its greater photostability, ensures more reliable and reproducible staining results.^{[1][4][5]}

Data Presentation: Photophysical Properties

The selection of a fluorophore is critical for the success of immunofluorescence experiments. The table below summarizes the key photophysical properties of OG 488 in comparison to other commonly used green-emitting fluorophores.

Property	OG 488	FITC (Isomer I)	Alexa Fluor™ 488
Max. Excitation (nm)	~496[1][4][6]	~492	~495
Max. Emission (nm)	~524[1][4][6]	~518	~519
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~76,000[3]	~80,000	~73,000
Quantum Yield (Φ)	~0.9[3]	~0.3	~0.92
pKa	~4.7[1][2][4]	~6.4[1][4]	N/A (pH insensitive)
Photostability	Higher than FITC[1][4][5]	Lower	High

Experimental Protocols

Protocol 1: Covalent Labeling of Antibodies with OG 488, SE

This protocol describes the conjugation of **OG 488, SE** to primary antibodies for use in direct immunofluorescence.

Materials:

- Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
- **OG 488, SE**
- Anhydrous Dimethylsulfoxide (DMSO)
- Sodium bicarbonate buffer (1 M, pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- PBS (pH 7.2-7.4)

Procedure:

- **Antibody Preparation:** Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.
- **Dye Preparation:** Immediately before use, dissolve **OG 488, SE** in DMSO to a concentration of 10 mg/mL.
- **Conjugation Reaction:** a. Add the appropriate volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3. b. Slowly add the reactive dye solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is recommended. c. Incubate the reaction for 1 hour at room temperature, protected from light.
- **Purification:** a. Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. b. The first colored band to elute from the column is the OG 488-conjugated antibody.
- **Determination of Degree of Labeling (DOL):** a. Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 496 nm (A_{496}). b. Calculate the protein concentration and DOL using the following equations:
 - Protein Concentration (M) = $[A_{280} - (A_{496} \times 0.12)] / \epsilon_{\text{protein}}$
 - DOL = $A_{496} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - Where: $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG), ϵ_{dye} is the molar extinction coefficient of OG 488 (76,000 M⁻¹cm⁻¹), and 0.12 is the correction factor for the dye's absorbance at 280 nm.[\[3\]](#)
- **Storage:** Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol to 50%) and store at -20°C.

Protocol 2: Direct Immunofluorescence Staining of Adherent Cells

This protocol provides a general procedure for staining adherent cells using an OG 488-conjugated primary antibody.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Cells grown on coverslips or chamber slides
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)[7][10][11]
- OG 488-conjugated primary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

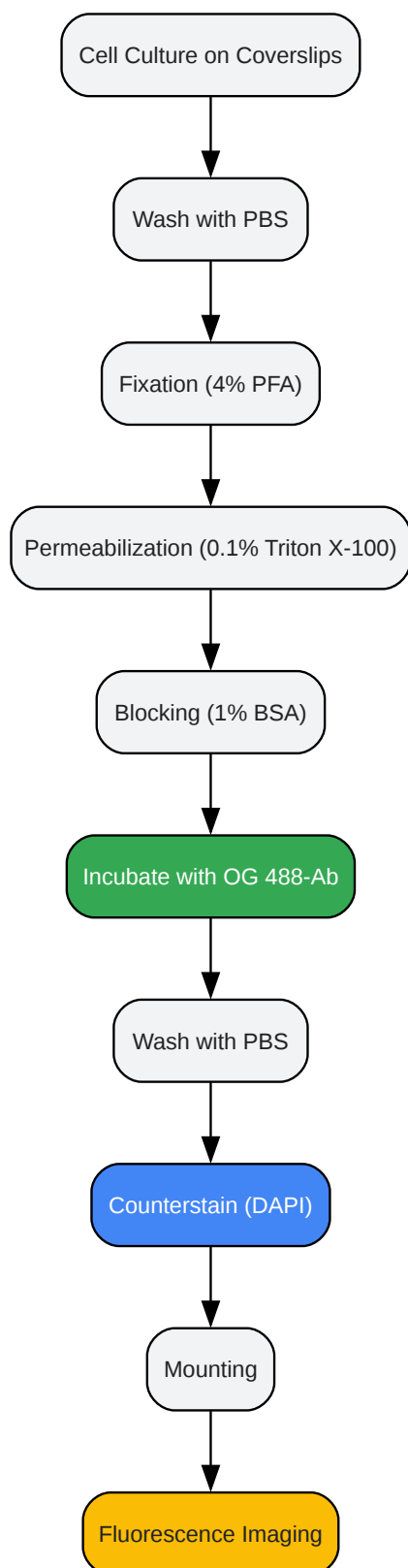
Procedure:

- Cell Preparation: a. Aspirate the culture medium and wash the cells twice with PBS.
- Fixation: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7][9] b. Wash the cells three times with PBS for 5 minutes each.[8]
- Permeabilization (for intracellular antigens): a. Incubate the cells with Permeabilization Buffer for 10 minutes. b. Wash three times with PBS for 5 minutes each.
- Blocking: a. Incubate the cells with Blocking Buffer for 60 minutes at room temperature to minimize non-specific antibody binding.[9]
- Antibody Incubation: a. Dilute the OG 488-conjugated primary antibody to its optimal concentration in Blocking Buffer. b. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7][9] c. Wash three times with PBS for 5 minutes each.[10]
- Counterstaining: a. Incubate the cells with a nuclear counterstain solution (e.g., DAPI) for 5 minutes. b. Wash twice with PBS.

- Mounting: a. Mount the coverslips onto microscope slides with a drop of antifade mounting medium. b. Seal the edges of the coverslip with nail polish and allow it to dry.
- Imaging: a. Visualize the stained cells using a fluorescence microscope with appropriate filters for OG 488 (excitation ~496 nm, emission ~524 nm). Store slides flat at 4°C, protected from light.[\[9\]](#)[\[11\]](#)

Mandatory Visualizations

Experimental Workflow for Direct Immunofluorescence

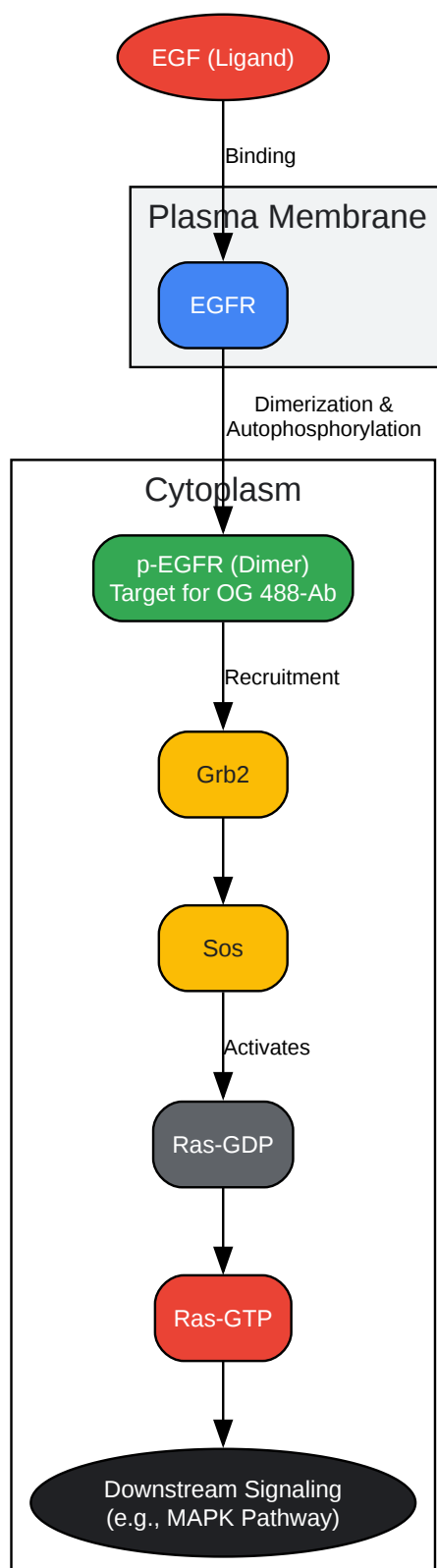


[Click to download full resolution via product page](#)

Caption: Workflow of a direct immunofluorescence staining protocol.

Signaling Pathway: EGFR Activation

Immunofluorescence is a powerful technique to visualize the activation and localization of signaling proteins. For example, an OG 488-conjugated antibody against the phosphorylated Epidermal Growth Factor Receptor (p-EGFR) can be used to study the activation of the EGFR signaling pathway.[\[12\]](#)[\[13\]](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer] | AAT Bioquest [aatbio.com]
- 2. Invitrogen Oregon Green 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. OG 488, SE | CAS 198139-51-4 | OG488SE | Tocris Bioscience [tocris.com]
- 4. 6-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 6-isomer] | AAT Bioquest [aatbio.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Oregon Green™ 488-X, Succinimidyl Ester, 6-isomer 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. usbio.net [usbio.net]
- 8. arigobio.com [arigobio.com]
- 9. ulab360.com [ulab360.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sites.uclouvain.be [sites.uclouvain.be]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: OG 488, SE for Immunofluorescence (IF) Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554820#og-488-se-for-immunofluorescence-if-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com